N-(6-bromo-2-methyl-4-quinolyl)nicotinamide
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Overview
Description
N-(6-bromo-2-methyl-4-quinolyl)nicotinamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a quinoline ring substituted with a bromine atom and a methyl group, along with a nicotinamide moiety. Its distinct structure makes it a valuable tool for investigating various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2-methyl-4-quinolyl)nicotinamide typically involves the following steps:
Methylation: The methyl group is introduced via Friedel-Crafts alkylation using a methylating agent such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
Nicotinamide Coupling: The final step involves coupling the brominated and methylated quinoline with nicotinamide through an amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-2-methyl-4-quinolyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the quinoline ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(6-bromo-2-methyl-4-quinolyl)nicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigates enzyme inhibition and protein-protein interactions.
Medicine: Potential therapeutic agent for various diseases due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-bromo-2-methyl-4-quinolyl)nicotinamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also disrupt protein-protein interactions, affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(6-bromo-2-methyl-4-quinolyl)nicotinamide can be compared with other quinoline derivatives:
N-(6-chloro-2-methyl-4-quinolyl)nicotinamide: Similar structure but with a chlorine atom instead of bromine.
N-(6-fluoro-2-methyl-4-quinolyl)nicotinamide: Fluorine substitution provides different reactivity and properties.
N-(6-iodo-2-methyl-4-quinolyl)nicotinamide: Iodine substitution affects the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c1-10-7-15(13-8-12(17)4-5-14(13)19-10)20-16(21)11-3-2-6-18-9-11/h2-9H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMKGXLQJZKBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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